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Compound of Interest

Compound Name: 2-(3-Aminophenoxy)acetamide

CAS No.: 62877-06-9

Cat. No.: B3275720

Get Quote

The phenoxyacetamide core is defined by three distinct regions that allow for modular

optimization:

Region A (Phenolic Ring): Controls lipophilicity and electronic distribution. Electron-

withdrawing groups (EWGs) here often enhance metabolic stability and target engagement.

Region B (Linker): The

spacer provides rotational freedom, allowing the molecule to adopt conformations required
for deep pocket binding.

Region C (Amide Terminus): A primary hydrogen bond donor/acceptor site critical for

interacting with residues like Serine or Histidine in enzyme active sites.

Physicochemical Profile:

Lipophilicity (cLogP): Typically ranges from 2.5 to 4.5, ideal for membrane permeability.
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H-Bonding: The amide nitrogen (donor) and carbonyl oxygen (acceptor) form a classic

interaction motif.

Metabolic Stability: The ether linkage is generally resistant to hydrolysis, though the aromatic

rings are subject to CYP450-mediated oxidation unless blocked by halogens (F, Cl).

Synthetic Strategies
The synthesis of phenoxyacetamides is robust, typically proceeding via a Williamson ether

synthesis followed by amidation, or a direct displacement reaction.

Diagram 1: Convergent Synthetic Pathways
This workflow illustrates the two primary routes: the Acid Chloride Route (high yield, strict

anhydrous conditions) and the Direct Alkylation Route (atom economical).
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Caption: Convergent synthetic routes for phenoxyacetamide derivatives. Route 1 (via acid

intermediate) allows for divergent amide coupling, while Route 2 is preferred for rapid library

generation.

Medicinal Chemistry & SAR Analysis
The biological activity of phenoxyacetamides is highly sensitive to substitution patterns. Below

is a breakdown by therapeutic area.

Oncology: PARP-1 Inhibition & Apoptosis
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Recent studies highlight phenoxyacetamides as potent inhibitors of Poly (ADP-ribose)

polymerase-1 (PARP-1), a critical enzyme in DNA repair.

Mechanism: The scaffold mimics the nicotinamide pocket of NAD+, preventing DNA repair in

cancer cells (synthetic lethality).

Key SAR:

Para-position (Phenol): Bulky or lipophilic groups (e.g., 4-Cl, 4-NO2) enhance hydrophobic

interactions within the binding cleft.

Amide Nitrogen: Substitution with heterocyclic rings (e.g., thiazole, pyridine) significantly

improves potency against HepG2 and MCF-7 cell lines compared to simple alkyl chains.

Infectious Disease: Antitubercular Activity
Derivatives containing electron-withdrawing groups on the phenoxy ring have shown promising

activity against Mycobacterium tuberculosis H37Rv.

Key SAR: 2-(3-fluoro-4-nitrophenoxy)-N-phenylacetamide derivatives exhibit MIC values

comparable to standard antibiotics. The nitro group is believed to undergo bioreduction,

generating reactive species toxic to the bacteria.

Metabolic Disease: FFA1 Agonists
For Type 2 Diabetes, phenoxyacetamides serve as agonists for the Free Fatty Acid Receptor 1

(FFA1/GPR40).

Optimization: Reducing molecular weight and lipophilicity (LLE) is crucial here. Replacing

distal phenyl rings with smaller polar heterocycles maintains agonism while improving

metabolic stability.

Table 1: Comparative SAR Data (Representative)
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Therapeutic
Area

Compound
Class

R1 (Phenol) R2 (Amide)
Activity
Metric

Key Insight

Oncology
PARP-1

Inhibitor
4-NO2

N-(4-

chlorophenyl)

IC50: 1.43

µM (HepG2)

Nitro group

enhances H-

bonding and

electronic fit

[1].

Antimicrobial Antitubercular 3-F, 4-NO2 N-phenyl
MIC: ~6.25

µg/mL

Fluorine

increases

metabolic

stability; Nitro

is essential

for

mechanism

[2].

Diabetes FFA1 Agonist 2-Me, 4-F
N-

(heterocycle)

EC50: <100

nM

Polar amide

substituents

reduce

lipophilicity

without losing

potency [3].

Insecticidal S. littoralis 4-Cl N-cyanoalkyl
LC50: High

Potency

Cyano

groups on the

amide

increase

toxicity to

pests [4].

Mechanistic Pathways
Understanding the downstream effects of target engagement is critical for lead optimization.

The following diagram details the apoptotic signaling cascade triggered by phenoxyacetamide-

based PARP inhibitors.
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Diagram 2: Mechanism of Action (Oncology)

Phenoxyacetamide
Derivative

PARP-1 Enzyme
(DNA Repair)

 Competitive Inhibition
(IC50 ~1-5 µM)

Accumulation of
SSBs/DSBs

 Inhibition of Repair

G1/S Phase
Arrest

 Checkpoint Activation

Apoptosis
(Cell Death)

 Caspase 3/9 Activation

Click to download full resolution via product page

Caption: Pharmacodynamic cascade of phenoxyacetamide derivatives inducing apoptosis via

PARP-1 inhibition in hepatocellular carcinoma cells.

Experimental Protocol: Synthesis of N-(4-
chlorophenyl)-2-(4-nitrophenoxy)acetamide[3]
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Objective: To synthesize a validated anticancer lead compound (Compound 3c from literature)

using the direct alkylation method.

Reagents:

4-Nitrophenol (1.0 eq)

2-Chloro-N-(4-chlorophenyl)acetamide (1.1 eq)

Potassium Carbonate (

, anhydrous, 2.0 eq)

Potassium Iodide (KI, catalytic amount, 0.1 eq)

Solvent: Acetone or DMF (Dry)

Step-by-Step Methodology:

Preparation: In a round-bottom flask equipped with a magnetic stir bar and reflux condenser,

dissolve 4-nitrophenol (10 mmol) in dry acetone (30 mL).

Deprotonation: Add anhydrous

(20 mmol) to the solution. Stir at room temperature for 30 minutes to generate the phenoxide
anion. Note: The color may shift to yellow/orange.

Alkylation: Add 2-chloro-N-(4-chlorophenyl)acetamide (11 mmol) and a catalytic amount of

KI.

Reflux: Heat the reaction mixture to reflux (

for acetone) and stir for 6–8 hours. Monitor progress via TLC (Mobile phase: Hexane:Ethyl
Acetate 7:3).

Work-up:

Cool the mixture to room temperature.
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Pour into crushed ice/water (100 mL) with vigorous stirring. The product should precipitate

as a solid.

Filter the precipitate under vacuum.

Wash the solid with cold water (3x 20 mL) to remove inorganic salts.

Purification: Recrystallize from Ethanol/DMF mixture to obtain pure crystals.

Validation: Confirm structure via

-NMR and IR (Look for Amide C=O stretch at ~1650

and Ether C-O stretch at ~1240

).

Future Perspectives
The phenoxyacetamide scaffold is evolving beyond simple inhibition. Current research is

exploring:

PROTACs: Using the phenoxyacetamide moiety as a linker or warhead to recruit E3 ligases

for targeted protein degradation.

Hybrid Molecules: Fusing phenoxyacetamides with sulfonamides or coumarins to create

"dual-target" drugs that overcome resistance mechanisms in bacteria and cancer cells.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Contact our Ph.D. Support Team for a compatibility check
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